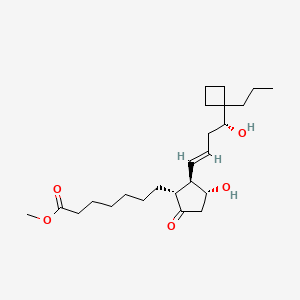

(R)-Butaprost

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ophthalmology

Butaprost is used as a prostanoid EP2 receptor agonist to increase uveoscleral outflow .

Application Summary: The purpose of this application is to investigate the ocular hypotensive effect of Butaprost .

Methods of Application: Experiments were performed in cynomolgus monkeys after topical application of Butaprost (0.1%). The effects of Butaprost on aqueous humor flow were determined by fluorophotometry .

Results: Butaprost had no significant effect on aqueous humor flow or total outflow facility in ocular normotensive monkeys. Uveoscleral outflow was significantly higher in the Butaprost treated eyes than in vehicle treated eyes, 1.03 ± 0.20 vs. 0.53 ± 0.18 μL · min −1 .

Renal Medicine

Butaprost is used as a prostanoid EP2 receptor agonist to attenuate renal fibrosis .

Application Summary: The aim of this application is to evaluate the impact of Butaprost on renal fibrosis in several models of kidney injury, including human tissue slices .

Methods of Application: The anti-fibrotic efficacy of Butaprost was studied using Madin-Darby Canine Kidney (MDCK) cells, mice that underwent unilateral ureteral obstruction and human precision-cut kidney slices .

Results: Butaprost (50 μM) reduced TGF-β-induced fibronectin (FN) expression, Smad2 phosphorylation and epithelial-mesenchymal transition in MDCK cells. In addition, treatment with 4 mg/kg/day Butaprost attenuated the development of fibrosis in mice that underwent unilateral ureteral obstruction surgery .

(R)-Butaprost is a synthetic analog of prostaglandin E2, specifically designed to selectively activate the E-prostanoid receptor 2 (EP2). Its chemical structure allows it to mimic the biological functions of prostaglandins while exhibiting enhanced receptor selectivity. The compound has a molecular weight of approximately 408.6 Da and is known for its role as an EP2 agonist, which makes it significant in various biological and pharmacological contexts .

- Butaprost binds to the EP2 receptor, a G protein-coupled receptor, leading to the activation of various downstream signaling pathways [].

- This activation can influence cellular processes like smooth muscle relaxation, bone formation, and immune cell function, depending on the cell type and context [].

- Studies suggest Butaprost may play a role in lowering intraocular pressure (IOP) by increasing uveoscleral outflow [].

- Information on the safety profile and hazards associated with Butaprost is limited due to its primary use in research settings.

- As a research tool, Butaprost is likely handled with appropriate safety precautions based on general laboratory practices.

- Oxidation: This involves the conversion of hydroxyl groups into carbonyl groups, which can alter its reactivity and interaction with biological targets.

- Reduction: This reaction can convert carbonyl groups back into hydroxyl groups, potentially restoring some of the compound's original properties.

- Hydrolysis: The methyl ester group can be hydrolyzed to yield the free acid form, which may enhance binding affinity for prostanoid receptors .

These reactions are essential for understanding how (R)-butaprost can be modified for improved pharmacological effects.

(R)-Butaprost exhibits significant biological activity through its action as an EP2 receptor agonist. This activity has been linked to various physiological effects, including:

- Inhibition of fibroblast proliferation: It has been shown to reduce collagen synthesis in conjunctival fibroblasts, suggesting potential applications in anti-scarring therapies .

- Mast cell modulation: The compound may prevent mast cell degranulation, indicating a role in managing allergic responses and inflammation .

- Chemotaxis inhibition: It has demonstrated the ability to inhibit chemotaxis with an effective concentration (EC50) of 106 nM, which is relevant for controlling cellular migration in inflammatory conditions .

The synthesis of (R)-butaprost typically involves several steps:

- Starting Materials: Common precursors include various prostaglandin derivatives.

- Reagent Selection: Specific reagents are chosen to facilitate the formation of the desired functional groups.

- Reaction Conditions: Controlled temperature and pH levels are maintained to optimize yield and purity.

- Purification: Techniques such as chromatography are employed to isolate (R)-butaprost from by-products, ensuring a high degree of purity (often >98%) .

These methods highlight the complexity and precision required in synthesizing this compound.

(R)-Butaprost has diverse applications in both research and therapeutic contexts:

- Pharmacological Research: It is frequently used as a tool compound in studies exploring the role of EP2 receptors in various physiological processes.

- Therapeutic Potential: Its ability to modulate inflammatory responses positions it as a candidate for treating conditions such as asthma, allergic rhinitis, and fibrosis .

- Experimental Models: Researchers utilize (R)-butaprost in animal models to investigate its effects on tissue regeneration and repair mechanisms.

Interaction studies have highlighted (R)-butaprost's selective binding affinity for the EP2 receptor compared to other prostanoid receptors. These studies often employ techniques like radiolabeled ligand binding assays and functional assays to assess receptor activation. The findings indicate that (R)-butaprost can effectively trigger downstream signaling pathways associated with EP2 activation, leading to various biological outcomes such as anti-inflammatory effects and modulation of cell proliferation .

(R)-Butaprost is structurally similar to several other compounds that also act on prostanoid receptors. Here are a few notable examples:

| Compound Name | Structure Type | Receptor Selectivity | Unique Features |

|---|---|---|---|

| Prostaglandin E2 | Natural lipid | Non-selective | Broad activity across multiple receptors |

| CP-533536 | Synthetic agonist | Selective for EP2 | Non-prostaglandin structure |

| Misoprostol | Synthetic analog | Non-selective | Used primarily for gastrointestinal issues |

| Dinoprostone | Natural prostaglandin | Non-selective | Used in obstetrics for labor induction |

Uniqueness of (R)-Butaprost:

(R)-Butaprost stands out due to its high selectivity for the EP2 receptor, making it particularly useful in targeted therapeutic strategies without affecting other prostanoid pathways significantly. This selectivity reduces potential side effects associated with broader agonists like prostaglandin E2.

The development of synthetic pathways for prostaglandin E2 analogs has been characterized by continuous innovation spanning several decades, beginning with the foundational work in the 1960s and 1970s [1] [2]. Prostaglandin E2 was first synthesized in the laboratory as a racemic mixture in 1969-1970, followed shortly by the successful synthesis of the naturally occurring (-)-isomer [2]. This early achievement marked the beginning of intensive synthetic efforts driven by the significant biological activity and therapeutic potential of prostaglandins, combined with their limited availability from natural sources [3].

The historical synthesis approaches for prostaglandin E2 analogs have been fundamentally shaped by the complexity of the molecular architecture. The prostaglandin skeleton presents multiple challenges including the construction of a substituted cyclopentane ring with precise stereochemistry, the placement of a β-hydroxyketone moiety that is prone to dehydration, and the establishment of four asymmetric centers on a conformationally flexible five-membered ring [3]. These structural features have necessitated the development of sophisticated synthetic strategies over the years.

Three primary strategic approaches emerged for constructing the five-membered ring systems central to prostaglandin synthesis: cyclization of open chain precursors, ring expansion or contraction of suitable cycloalkane rings, and ring opening of appropriate bicyclic systems [3]. Early synthetic efforts demonstrated that placing a keto-group at C9 required particularly delicate operations, as β-hydroxy ketones readily undergo dehydration to yield PGA skeleton compounds, which can further isomerize to the stable PGB system [3].

The arachidonic acid cascade pathway provided the biological template for synthetic approaches, with arachidonic acid being converted to prostaglandin H2 by cyclooxygenase enzymes, followed by conversion to specific prostaglandins including PGE2 by terminal prostaglandin synthases [4] [5]. This understanding guided synthetic chemists in developing biomimetic approaches and identifying key intermediates for total synthesis.

| Historical Milestone | Year | Synthetic Achievement |

|---|---|---|

| First PGE2 racemic synthesis | 1969-1970 | Racemic mixture achieved [2] |

| Natural (-)-isomer synthesis | Early 1970s | Enantioselective synthesis developed [2] |

| Corey lactone methodology | 1970s | Versatile intermediate established [3] |

| Three-component coupling | 1980s-1990s | Modular approach developed [6] |

The development of stereoselective synthesis methodologies became a central focus, with researchers such as Woodward, Corey, Stork, Noyori, and Danishefsky contributing landmark synthetic strategies [7]. The Corey synthesis via the Corey lactone emerged as particularly influential, establishing a highly sophisticated and practical approach that utilized stereoselective reactions including Diels-Alder and halo-lactonization reactions [7]. This methodology became a cornerstone for prostaglandin synthesis and provided the foundation for numerous subsequent synthetic efforts.

The evolution of synthetic approaches also reflected broader developments in organic chemistry, including advances in disconnection strategies, stereoselective reagents, and protecting group chemistry. The period witnessed phenomenal activity in prostaglandin synthesis, driven by the recognition that these molecules held great potential as drug candidates while remaining available only in minute quantities from natural sources [3].

Stereoselective Synthesis of (R)-Butaprost

The stereoselective synthesis of (R)-Butaprost represents a sophisticated example of prostaglandin analog preparation, requiring precise control of multiple stereogenic centers to achieve the desired R-configuration at the C-16 position [8] [9]. Butaprost exists as two enantiomers, with the (S)-enantiomer being the more pharmacologically active form that demonstrates selective binding to the EP2 receptor [8]. However, the synthesis of the R-enantiomer requires specific methodologies to ensure stereochemical fidelity.

The structural complexity of (R)-Butaprost, with molecular formula C24H40O5 and molecular weight 408.6 g/mol [10], presents several synthetic challenges. The molecule contains a cyclopentane core with multiple substituents including hydroxyl groups at positions corresponding to the natural prostaglandin framework, an extended omega-chain containing a cyclobutyl substituent, and a methyl ester functionality [11]. The stereochemical requirements demand careful attention to the absolute configuration at each stereogenic center.

Stereoselective approaches to (R)-Butaprost synthesis have utilized several key strategies. The Sharpless asymmetric epoxidation procedure has been employed as a critical step in establishing the correct stereochemistry at the C-15 position [12]. This methodology involves the treatment of allylic alcohols with titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to generate enantiomerically enriched epoxides, which serve as precursors for further elaboration.

The magnesium-mediated Julia olefination has emerged as another important transformation in (R)-Butaprost synthesis [12]. This reaction involves the coupling of an optically active sulfone with an aldehyde component under magnesium-mediated conditions to establish the E-double bond geometry characteristic of prostaglandin side chains. The sulfone component is typically prepared from an allylic alcohol using the Sharpless asymmetric epoxidation procedure, ensuring the transfer of stereochemical information throughout the synthetic sequence.

| Synthetic Strategy | Key Transformation | Stereochemical Outcome |

|---|---|---|

| Sharpless epoxidation | Allylic alcohol → epoxide | High enantioselectivity [12] |

| Julia olefination | Sulfone + aldehyde → alkene | E-selectivity maintained [12] |

| Hydrogenation | Alkene → alkane | Facial selectivity [9] |

| Reduction protocols | Ketone → alcohol | Stereodivergent access [9] |

The development of highly selective EP2-receptor agonists has involved structural hybridization approaches, combining elements from butaprost and PGE2 to identify compounds with enhanced selectivity profiles [9]. This strategy has led to the discovery of chemically stabilized analogs that maintain the desired biological activity while offering improved synthetic accessibility.

Advanced synthetic methodologies have also incorporated protecting group strategies tailored specifically for prostaglandin synthesis. The use of silyl protecting groups, particularly triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups, has enabled selective protection and deprotection sequences that allow for precise functionalization of hydroxyl groups at different positions [13]. These approaches have proven essential for achieving the complex substitution patterns required in (R)-Butaprost.

The stereoselective reduction of ketone intermediates represents another critical aspect of (R)-Butaprost synthesis. Various reducing agents have been employed, including sodium borohydride for the reduction of the C9 keto group, which typically yields a mixture of 9α- and 9β-epimers [3]. The natural prostaglandin configuration requires the 9α-hydroxyl orientation, necessitating either stereoselective reduction conditions or separation and inversion strategies.

Recent advances in stereoselective synthesis have incorporated organocatalytic approaches and metal-catalyzed transformations. The development of diphenylprolinol silyl ether-mediated domino Michael/Michael reactions has provided access to substituted cyclopentanone cores with high enantioselectivity [14] [7]. These methodologies offer potential advantages in terms of efficiency and stereochemical control for prostaglandin analog synthesis.

The three-component coupling methodology has also found application in (R)-Butaprost synthesis, allowing for the convergent assembly of the prostaglandin framework from readily available building blocks [6]. This approach enables late-stage diversification and has proven particularly valuable for structure-activity relationship studies and the preparation of analog libraries.

Critical Analysis of Protecting Group Strategies

Protecting group strategies constitute a fundamental aspect of prostaglandin synthesis, with particular importance in the preparation of (R)-Butaprost due to the presence of multiple reactive hydroxyl functionalities that require selective manipulation [3] [15]. The successful synthesis of complex prostaglandin analogs depends critically on the judicious selection and implementation of protecting group schemes that enable chemoselective transformations while maintaining the integrity of sensitive functional groups.

The primary protecting groups employed in prostaglandin synthesis include silyl ethers, which offer excellent stability under a wide range of reaction conditions and can be selectively removed under mild conditions [16]. Triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups have found extensive application due to their differential stability profiles and selective removal characteristics [16].

The strategic use of silyl protecting groups for selective deprotection and functionalization has been demonstrated in prostaglandin E2 ethanolamide analog synthesis [13]. In this approach, TIPS groups are employed at the 11 and 15 secondary alcohol positions while a TBDMS group protects the primary terminal position. This protective scheme enables complete selectivity in removing the terminal protecting group to facilitate further functionalization at that site [13].

| Protecting Group | Stability Rank | Removal Conditions | Selectivity Profile |

|---|---|---|---|

| TES | Low | Mild acid, TBAF | Selective in presence of TBDMS [16] |

| TBDMS | High | HF, TBAF | Resistant to mild conditions [16] |

| TIPS | Medium | Mild reductive conditions | Selective over TBDMS [16] |

| TBDPS | Highest | Harsh acidic conditions | Most stable option [16] |

The critical analysis of protecting group strategies reveals several key considerations for prostaglandin synthesis. The orthogonality principle requires that protecting groups can be removed independently without affecting other protected functionalities [15]. This principle is particularly important in prostaglandin synthesis where multiple hydroxyl groups may require protection simultaneously.

The stability-lability balance represents another crucial factor in protecting group selection. Groups must be sufficiently stable to survive the synthetic transformations while remaining removable under conditions that do not compromise the final product [15]. The presence of acid-sensitive functionalities in prostaglandins, such as the cyclopentenone system that can arise from dehydration of β-hydroxyketones, places additional constraints on deprotection conditions.

Reductive deprotection methodologies using Wilkinson's catalyst and catechol borane have emerged as valuable alternatives to traditional acidic and fluoride-mediated deprotection protocols [16]. This approach offers unique selectivity profiles, enabling the removal of TES groups in the presence of TBDMS groups, and TBS groups in the presence of TIPS groups. Importantly, this methodology is compatible with the presence of double bonds, whether trans, cis, or primary, and does not affect halogens or esters [16].

The temporal introduction of protecting groups has proven advantageous in prostaglandin synthesis. The concept involves the use of a "two-carbon protecting group" that is eventually incorporated into the main structure, exemplifying an architectural design approach that minimizes the number of protection-deprotection cycles [3]. This strategy reduces the overall step count and improves synthetic efficiency.

Advanced protecting group strategies have incorporated the use of temporary silicon-based bridges for stereocontrol in cycloaddition reactions [3]. These approaches utilize the conformational constraints imposed by silicon-tethered substituents to direct facial selectivity in key bond-forming reactions, enabling the construction of prostaglandin frameworks with high stereochemical fidelity.

The environmental and economic considerations of protecting group chemistry have led to the development of "protecting group-free" synthetic approaches [17]. These strategies aim to minimize the use of protecting groups through careful reaction design and the exploitation of inherent chemoselectivity. However, the structural complexity of prostaglandins often necessitates the use of protecting groups, making their efficient implementation a critical design parameter.

The integration of protecting group strategies with automated synthesis platforms has found particular application in the preparation of prostaglandin analogs for structure-activity relationship studies [15]. The orthogonality requirements for automated synthesis demand protecting groups that can be selectively removed under programmable conditions, leading to the development of specialized protecting group combinations.

Recent advances in protecting group methodology have focused on the development of traceless protecting groups that leave no residual functionality after removal [17]. These approaches are particularly valuable in prostaglandin synthesis where the introduction of extraneous functional groups can significantly impact biological activity.

Industrial-Scale Production Challenges

The industrial-scale production of (R)-Butaprost presents numerous technical and economic challenges that distinguish it from laboratory-scale synthesis [18] [19]. These challenges encompass process scalability, cost effectiveness, regulatory compliance, and quality control requirements that must be addressed to enable commercial manufacturing of this prostaglandin analog.

One of the primary challenges in industrial prostaglandin production involves the management of chemical instability. Prostaglandins and their analogs are inherently unstable compounds that can undergo various degradation pathways including oxidation, isomerization, and thermal decomposition [20]. The β-hydroxyketone moiety present in many prostaglandin structures is particularly susceptible to acid-catalyzed dehydration, leading to the formation of cyclopentenone derivatives with altered biological activity [3].

The stereoselective synthesis requirements for (R)-Butaprost create additional complexity in industrial production. The multiple stereogenic centers must be established with high fidelity to ensure product quality and regulatory compliance [9]. This necessitates the use of expensive chiral catalysts, auxiliary reagents, and specialized reaction conditions that may not be economically viable at large scale.

Temperature control represents a critical parameter in industrial prostaglandin production. Many of the synthetic transformations require low temperatures to maintain stereochemical integrity and prevent decomposition reactions [18]. The implementation of cryogenic conditions on an industrial scale requires specialized equipment and significantly increases energy costs, impacting the overall economics of the manufacturing process.

| Production Challenge | Impact Level | Mitigation Strategy |

|---|---|---|

| Chemical instability | High | Inert atmosphere, low temperature storage [20] |

| Stereochemical control | High | Optimized catalyst systems [18] |

| Raw material costs | Medium | Supply chain optimization [19] |

| Waste management | Medium | Green chemistry approaches [17] |

The solvent selection and management issues present additional industrial challenges. Many prostaglandin synthesis procedures require the use of anhydrous solvents and inert atmosphere conditions to prevent moisture-sensitive reactions and oxidative degradation [16]. The large-scale purification and recycling of these solvents requires substantial capital investment in distillation and purification equipment.

Quality control and analytical challenges are particularly demanding in prostaglandin production due to the structural similarity between active compounds and their degradation products [21]. The development of stability-indicating analytical methods requires sophisticated chromatographic techniques and extensive validation protocols to ensure accurate quantification of the active pharmaceutical ingredient and related impurities.

Regulatory compliance requirements for prostaglandin manufacturing include adherence to Good Manufacturing Practice (GMP) standards, which mandate detailed documentation of all manufacturing processes, environmental controls, and quality assurance procedures [19]. The complexity of prostaglandin synthesis often requires multiple synthetic steps, each of which must be validated and controlled to ensure consistent product quality.

The economic considerations of industrial prostaglandin production include high raw material costs, particularly for chiral starting materials and specialized reagents [18]. The multi-step synthesis pathways typical of prostaglandin production result in relatively low overall yields, which further impact the cost structure. Additionally, the specialized equipment requirements for maintaining low temperatures and inert atmospheres represent significant capital investments.

Environmental and sustainability challenges in prostaglandin manufacturing stem from the extensive use of organic solvents, metal catalysts, and protecting group reagents that generate substantial quantities of chemical waste [17]. The development of more environmentally benign synthetic routes has become a priority for industrial manufacturers seeking to reduce their environmental footprint and comply with increasingly stringent environmental regulations.

Recent advances in continuous flow chemistry have shown promise for addressing some of the scalability challenges in prostaglandin production [18]. These technologies enable better temperature control, reduced reaction times, and improved safety profiles compared to traditional batch processes. However, the implementation of continuous flow processes requires substantial modification of existing synthetic routes and significant capital investment in new equipment.

The development of chemoenzymatic approaches represents another potential solution to industrial production challenges [18]. These methods can offer improved selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. However, the scalability of enzymatic processes is often limited by enzyme stability, substrate availability, and purification requirements.

Purity Assessment and Chromatographic Separation Techniques

The purity assessment and chromatographic separation of (R)-Butaprost requires sophisticated analytical methodologies capable of detecting and quantifying minute impurities while ensuring the stereochemical integrity of the target compound [22] [23]. High-performance liquid chromatography (HPLC) serves as the primary analytical technique for purity determination, offering the sensitivity and selectivity necessary for pharmaceutical-grade quality control [24].

Commercial preparations of (R)-Butaprost typically specify purity levels of ≥98% as determined by HPLC analysis [22] [25]. This high purity requirement necessitates the development of robust analytical methods capable of resolving the target compound from structurally related impurities, including the corresponding (S)-enantiomer, regioisomers, and degradation products that may arise during synthesis or storage.

The chromatographic separation of (R)-Butaprost employs reversed-phase HPLC systems utilizing C18 stationary phases with gradient elution protocols [26]. The mobile phase composition typically consists of acetonitrile-water mixtures with pH adjustment to optimize peak shape and resolution. The complex structure of (R)-Butaprost, containing multiple functional groups including hydroxyl groups, a ketone, and a methyl ester, requires careful optimization of chromatographic conditions to achieve adequate separation from potential impurities.

Peak purity assessment represents a critical aspect of (R)-Butaprost analysis, utilizing photodiode array (PDA) detection to examine spectral homogeneity across the chromatographic peak [23]. The purity angle calculation compares spectral data at different points across the peak (start, apex, and end) to detect potential co-eluting compounds. When the purity angle is less than the purity threshold, the peak is considered pure, indicating a single component [23].

| Analytical Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% (HPLC) | Reversed-phase HPLC [22] |

| Enantiomeric excess | >95% | Chiral HPLC [9] |

| Water content | <0.5% | Karl Fischer titration [22] |

| Related substances | <2.0% total | HPLC with PDA detection [21] |

The development of stability-indicating analytical methods for (R)-Butaprost requires forced degradation studies to identify potential degradation pathways and ensure chromatographic selectivity [21]. These studies involve subjecting the compound to various stress conditions including elevated temperature, acidic and basic hydrolysis, oxidative conditions, and photolytic exposure. The resulting degradation products must be chromatographically resolved from the parent compound to demonstrate method specificity.

Chiral separation techniques are essential for monitoring the enantiomeric purity of (R)-Butaprost, as the presence of the more active (S)-enantiomer could significantly impact the biological activity profile [8]. Chiral HPLC methods typically employ either chiral stationary phases containing immobilized chiral selectors or chiral mobile phase additives to achieve enantiomeric resolution. The development of these methods requires careful optimization of temperature, mobile phase composition, and flow rate to achieve baseline separation of the enantiomers.

The use of mass spectrometry in conjunction with liquid chromatography (LC-MS) provides additional structural confirmation and enables the identification of trace impurities that may not be readily distinguishable by UV detection alone [21]. High-resolution mass spectrometry offers particular advantages in structural elucidation of unknown impurities and degradation products that may arise during the manufacturing process.

Two-dimensional liquid chromatography (2D-LC) techniques have emerged as powerful tools for the analysis of complex prostaglandin mixtures where conventional single-dimension separations may be insufficient [21]. These methods utilize two different separation mechanisms in series, typically combining normal-phase and reversed-phase separations to achieve enhanced resolution of structurally similar compounds.

Method validation requirements for (R)-Butaprost purity assessment include evaluation of specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness according to ICH guidelines [21]. The specificity assessment must demonstrate the ability to distinguish (R)-Butaprost from potential impurities, including synthetic intermediates, related substances, and degradation products. Linearity studies typically cover a range from the limit of quantitation to 120% of the target concentration.

The implementation of quality control testing protocols for (R)-Butaprost requires the establishment of appropriate acceptance criteria for purity levels, related substances, and residual solvents [19]. These specifications must be scientifically justified based on analytical method capabilities, manufacturing process understanding, and toxicological considerations for pharmaceutical applications.

Recent advances in chromatographic technology have incorporated ultra-high-performance liquid chromatography (UHPLC) systems that offer improved resolution, reduced analysis times, and enhanced sensitivity compared to conventional HPLC methods [26]. These systems utilize sub-2-micron particle size stationary phases and high-pressure capabilities to achieve superior separation efficiency for complex mixtures.

EP2 Receptor Selectivity Profile

(R)-Butaprost demonstrates exceptional selectivity for the prostaglandin E2 receptor subtype 2 (EP2) among the prostanoid receptor family [1]. The compound exhibits a binding affinity (Ki) of 2,400 nanomolar for the murine EP2 receptor, representing approximately 63-fold reduced potency compared to the endogenous ligand prostaglandin E2 [2]. However, this reduced potency is compensated by remarkable selectivity, as (R)-Butaprost shows no significant binding to EP1, EP3, or EP4 receptor subtypes at concentrations up to 10-20 micromolar [3] [4].

The selectivity profile extends across the broader prostanoid receptor family. Binding studies reveal that (R)-Butaprost exhibits minimal interaction with DP (prostaglandin D2), FP (prostaglandin F2α), and TP (thromboxane A2) receptors [4]. The most notable cross-reactivity occurs with the IP (prostacyclin) receptor, where (R)-Butaprost demonstrates functional agonist activity with an EC50 of 25 nanomolar [5]. This IP receptor interaction represents the primary limitation in the compound's selectivity profile, with approximately 96-fold selectivity for EP2 over IP receptors [6].

Comparative analysis with other EP2-selective compounds reveals that (R)-Butaprost maintains superior selectivity compared to early-generation agonists. While AH-13205, another EP2 agonist, shows binding to EP2 receptors, it demonstrates significantly weaker selectivity ratios across other prostanoid receptor subtypes [7]. The structural analog butaprost free acid, generated through metabolic hydrolysis of the methyl ester, exhibits reduced EP2 binding affinity (Ki = 1,100 nanomolar) and increased IP receptor cross-reactivity [7].

Binding Affinity Studies and Structure-Activity Relationships

Comprehensive structure-activity relationship studies have elucidated the molecular determinants underlying (R)-Butaprost's receptor binding characteristics [7] [8]. The compound features a distinctive 16-hydroxy-17,17-trimethylene (cyclobutyl) moiety that constitutes the primary structural modification from the endogenous prostaglandin E2 backbone [7]. This modification confers enhanced chemical stability while maintaining receptor recognition.

Binding affinity investigations demonstrate that the (R)-stereoisomer at the C-16 position exhibits significantly reduced EP2 receptor activity compared to the (S)-stereoisomer [9]. The (S)-Butaprost isomer shows approximately 10-fold higher potency with an EC50 of approximately 10 nanomolar, contrasting with the (R)-isomer's EC50 of 33 nanomolar [10]. This stereochemical difference underscores the importance of spatial arrangement in receptor recognition and activation.

The alpha-chain modifications significantly influence binding affinity and selectivity profiles. Studies investigating structural analogs with varied alpha-chain substitutions reveal that compounds 4a, 4b, 4e, 4f, and 4h maintain high EP2 selectivity while exhibiting improved binding characteristics [8]. The introduction of specific substitutions at the 17-position, including ethyl, allyl, and cyclopropylmethyl groups, yields compounds with EC50 values ranging from 24 to 43 nanomolar [7].

Chemical modifications aimed at improving selectivity have focused on reducing IP receptor cross-reactivity. The structural hybridization approach, combining elements of (R)-Butaprost with prostaglandin E2, has yielded compounds with enhanced selectivity profiles [7] [11]. The development of 1,6-inter-p-phenylene derivatives represents a significant advancement, demonstrating excellent EP2 receptor selectivity while minimizing unwanted prostanoid receptor interactions [7].

Second Messenger Systems (cAMP/PKA Pathway Activation)

(R)-Butaprost mediates its cellular effects through activation of the canonical Gαs-coupled signaling pathway, leading to adenylyl cyclase stimulation and cyclic adenosine monophosphate (cAMP) elevation [5] [12]. Upon EP2 receptor binding, the compound induces a 5-6 fold increase in intracellular cAMP levels, with maximal responses achieved at concentrations of 1-10 micromolar [13] [10].

The cAMP elevation occurs rapidly, with significant increases detectable within 5 minutes of (R)-Butaprost exposure and maximal levels reached within 10-15 minutes [14]. This rapid kinetic profile reflects the efficient coupling between EP2 receptor activation and adenylyl cyclase stimulation. The temporal characteristics demonstrate sustained cAMP elevation over 35-minute observation periods, indicating prolonged receptor activation and minimal desensitization [14].

Protein kinase A (PKA) activation represents the primary downstream effector of (R)-Butaprost-induced cAMP elevation [15]. The activated PKA subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to transcriptional activation of cAMP-responsive genes [5]. This pathway mediates many of the compound's pharmacological effects, including anti-inflammatory responses and smooth muscle relaxation.

However, recent investigations have revealed that certain (R)-Butaprost effects occur independently of the cAMP/PKA pathway [15]. Studies using adenylyl cyclase inhibitors (SQ22536) and PKA inhibitors (H89) demonstrate that the compound's anti-fibrotic effects persist despite pathway blockade [15]. These findings suggest alternative signaling mechanisms, potentially involving direct effects on transforming growth factor-β/Smad signaling pathways [15].

The adenylyl cyclase isoform specificity of (R)-Butaprost action has been characterized through targeted knockdown studies [6]. Results indicate that adenylyl cyclase 3 (AC3) serves as the primary enzyme mediating EP2 receptor-coupled cAMP synthesis [6]. This isoform selectivity contributes to the tissue-specific effects of (R)-Butaprost and provides insight into the molecular basis of its pharmacological profile.

Cross-Reactivity Analysis with Other Prostanoid Receptors

Comprehensive cross-reactivity analysis reveals that (R)-Butaprost exhibits highly selective EP2 receptor activation with limited interactions across other prostanoid receptor subtypes [3] [4]. Radioligand binding studies demonstrate no appreciable binding to EP1, EP3, or EP4 receptors at concentrations up to 320 nanomolar, establishing selectivity ratios exceeding 100-fold [16].

The most significant cross-reactivity occurs with the IP (prostacyclin) receptor, where (R)-Butaprost functions as a functional agonist despite lower binding affinity [2]. This IP receptor activation occurs with similar potency to the EP2 response (EC50 = 25 nanomolar), representing a 96-fold selectivity margin [6]. The IP receptor cross-reactivity manifests primarily through cAMP pathway activation, similar to the primary EP2 mechanism [5].

Studies examining interactions with other prostanoid receptor families demonstrate minimal cross-reactivity with DP (prostaglandin D2), FP (prostaglandin F2α), and TP (thromboxane A2) receptors [4]. Binding assays conducted at concentrations up to 10 micromolar reveal no significant displacement of radiolabeled ligands for these receptor subtypes [3]. This selectivity profile distinguishes (R)-Butaprost from less selective prostaglandin analogs that exhibit broader prostanoid receptor activation.

The cross-reactivity pattern differs significantly from the endogenous ligand prostaglandin E2, which activates all four EP receptor subtypes with varying potencies [3]. While prostaglandin E2 demonstrates comparable binding to EP1, EP2, EP3, and EP4 receptors, (R)-Butaprost shows exclusive preference for EP2 activation [17]. This selectivity advantage makes (R)-Butaprost valuable for investigating EP2-specific physiological functions without confounding effects from other prostanoid pathways.

Functional assays in various cell systems confirm the binding selectivity observations [17]. Studies in human peripheral blood monocytes demonstrate that (R)-Butaprost selectively activates EP2-mediated anti-inflammatory responses without triggering EP1-mediated calcium mobilization or EP3-mediated adenylyl cyclase inhibition [5]. This functional selectivity profile supports the compound's utility as a pharmacological tool for EP2 pathway investigation.

Allosteric Modulation Mechanisms

Recent investigations have identified novel allosteric modulation mechanisms that enhance (R)-Butaprost activity at EP2 receptors [18] [19]. Thiophene carboxylate compounds, including TG3-95-1, function as positive allosteric modulators, increasing (R)-Butaprost potency by 3-5 fold without direct receptor activation [18]. These allosteric potentiators demonstrate high selectivity for EP2 receptors, showing no enhancement of EP4 or β2-adrenergic receptor responses [18].

The allosteric modulation occurs through a unique mechanism involving nanoparticle formation and local concentration enhancement [18]. Unlike conventional allosteric modulators that bind to distinct receptor sites, these compounds form nanoparticles that release active monomers in proximity to EP2 receptors [18]. This mechanism provides sustained enhancement of (R)-Butaprost responses while maintaining selectivity for the target receptor.

Structural analysis of allosteric modulator effects reveals that enhancement occurs regardless of the orthosteric agonist used [18]. Studies demonstrate that thiophene carboxylates enhance both prostaglandin E2 and (R)-Butaprost responses to similar degrees, indicating agonist-independent allosteric effects [18]. This property suggests that the modulation occurs through receptor conformational changes rather than direct agonist interactions.

Cross-talk mechanisms between different prostanoid receptors also influence (R)-Butaprost signaling [6]. Co-activation of FP (prostaglandin F2α) receptors enhances (R)-Butaprost-mediated cAMP responses through calcium-dependent adenylyl cyclase 3 activation [6]. This heterologous modulation involves prostaglandin F2α-induced calcium mobilization that potentiates EP2 receptor-mediated cAMP synthesis [6].

The allosteric modulation mechanisms extend to include protein-protein interactions that influence EP2 receptor coupling efficiency [20]. Structural studies reveal that EP2 receptors utilize unconventional G protein coupling mechanisms, including direct helix 8 interactions with Gαs proteins [20]. These unique coupling characteristics may contribute to the distinct allosteric modulation patterns observed with EP2-selective compounds compared to other prostanoid receptors.

Investigation of second-generation allosteric modulators has identified pyrimidine and benzamide scaffolds that enhance (R)-Butaprost activity while improving pharmacological properties [19]. These compounds demonstrate 4-fold potentiation of prostaglandin E2 responses and show enhanced neuroprotective effects compared to first-generation thiophene carboxylates [19]. The development of these novel allosteric modulators provides new tools for investigating EP2 receptor pharmacology and potential therapeutic applications.

Data Tables

Table 1: (R)-Butaprost Receptor Binding Profile and Selectivity

| Receptor | Binding Ki (nM) | Functional EC50 (nM) | Selectivity Ratio | Receptor Coupling | Notes |

|---|---|---|---|---|---|

| EP2 | 2,400 | 33 | 1 | Gs/cAMP | Primary target, high selectivity |

| EP1 | >10,000 | Inactive | >4 | Gq/Ca2+ | No significant binding at 10 μM |

| EP3 | >10,000 | Inactive | >4 | Gi/cAMP↓ | 3-4 fold selectivity over EP2 |

| EP4 | >10,000 | Inactive | >4 | Gs/cAMP | No binding at 20 μM |

| IP | 25 | 25 | 96 | Gs/cAMP | Cross-reactivity, functional agonist |

| DP | No binding | No activity | >>100 | Gs/cAMP | No significant binding |

| FP | No binding | No activity | >>100 | Gq/Ca2+ | No significant binding |

| TP | No binding | No activity | >>100 | Gq/Ca2+ | No significant binding |

Table 2: Structure-Activity Relationship Data for EP2 Receptor Agonists

| Compound | EP2 Ki (nM) | EP2 EC50 (nM) | Selectivity EP2 vs EP3 | Selectivity EP2 vs EP4 | Chemical Modification |

|---|---|---|---|---|---|

| PGE2 | 38 | 13 | 1 | 1 | Natural ligand |

| (R)-Butaprost | 2,400 | 33 | 18 | >100 | 16-hydroxy-17-cyclobutyl |

| (S)-Butaprost | More active | ~10 | Unknown | Unknown | Active epimer |

| Butaprost free acid | 1,100 | 43 | Unknown | Unknown | Carboxylic acid metabolite |

| AH-13205 | 2,000 | 6,000 | Unknown | Unknown | Prostaglandin analog |

| ONO-AE1-259-01 | 1.7 | 1.8 | Unknown | Unknown | 9β-chloro substitution |

Table 3: cAMP/PKA Pathway Activation by (R)-Butaprost

| Parameter | Butaprost Response | EC50 Concentration | Mechanism |

|---|---|---|---|

| cAMP increase (fold) | 5-6 fold | 33 nM | Adenylyl cyclase activation |

| PKA activation | Yes | 50-100 nM | cAMP-dependent |

| CREB phosphorylation | Yes | 100 nM | PKA-mediated |

| Gene transcription | Nur77, IL-10↑, TNF-α↓ | 1-10 μM | CREB-dependent |

| Pathway selectivity | Gs-coupled only | Variable | Receptor-specific |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGER2 [HSA:5732] [KO:K04259]

Other CAS

Wikipedia

Dates

2: Duckworth N, Marshall K, Clayton JK. An investigation of the effect of the prostaglandin EP2 receptor agonist, butaprost, on the human isolated myometrium from pregnant and non-pregnant women. J Endocrinol. 2002 Feb;172(2):263-9. PubMed PMID: 11834444.

3: Liang Y, Li C, Guzman VM, Chang WW, Evinger AJ, Pablo JV, Woodward DF. Upregulation of orphan nuclear receptor Nur77 following PGF(2alpha), Bimatoprost, and Butaprost treatments. Essential role of a protein kinase C pathway involved in EP(2) receptor activated Nur77 gene transcription. Br J Pharmacol. 2004 Jun;142(4):737-48. Epub 2004 May 24. PubMed PMID: 15159280; PubMed Central PMCID: PMC1575044.

4: Osborne NN, Li GY, Ji D, Andrade da Costa BL, Fawcett RJ, Kang KD, Rittenhouse KD. Expression of prostaglandin PGE2 receptors under conditions of aging and stress and the protective effect of the EP2 agonist butaprost on retinal ischemia. Invest Ophthalmol Vis Sci. 2009 Jul;50(7):3238-48. doi: 10.1167/iovs.08-3185. Epub 2009 Mar 5. PubMed PMID: 19264896.

5: Andrade da Costa BL, Kang KD, Rittenhouse KD, Osborne NN. The localization of PGE2 receptor subtypes in rat retinal cultures and the neuroprotective effect of the EP2 agonist butaprost. Neurochem Int. 2009 Sep;55(4):199-207. doi: 10.1016/j.neuint.2009.02.015. Epub 2009 Mar 5. PubMed PMID: 19524109.

6: Shin JH, Seo JH, Jung JH, Kim TW. Anti-scarring effects of butaprost on human subconjunctival Tenon's fibroblasts. Int J Ophthalmol. 2017 Jul 18;10(7):1028-1033. doi: 10.18240/ijo.2017.07.02. eCollection 2017. PubMed PMID: 28730102; PubMed Central PMCID: PMC5514261.

7: Liang Y, Li C, Guzman VM, Evinger AJ 3rd, Protzman CE, Krauss AH, Woodward DF. Comparison of prostaglandin F2alpha, bimatoprost (prostamide), and butaprost (EP2 agonist) on Cyr61 and connective tissue growth factor gene expression. J Biol Chem. 2003 Jul 18;278(29):27267-77. Epub 2003 Apr 30. PubMed PMID: 12724323.

8: Mo C, Zhao R, Vallejo J, Igwe O, Bonewald L, Wetmore L, Brotto M. Prostaglandin E2 promotes proliferation of skeletal muscle myoblasts via EP4 receptor activation. Cell Cycle. 2015;14(10):1507-16. doi: 10.1080/15384101.2015.1026520. PubMed PMID: 25785867; PubMed Central PMCID: PMC4615122.

9: Kalouche G, Beguier F, Bakria M, Melik-Parsadaniantz S, Leriche C, Debeir T, Rostène W, Baudouin C, Vigé X. Activation of Prostaglandin FP and EP2 Receptors Differently Modulates Myofibroblast Transition in a Model of Adult Primary Human Trabecular Meshwork Cells. Invest Ophthalmol Vis Sci. 2016 Apr;57(4):1816-25. doi: 10.1167/iovs.15-17693. PubMed PMID: 27082296.

10: Hu S, Sun W, Wei W, Wang D, Jin J, Wu J, Chen J, Wu H, Wang Q. Involvement of the prostaglandin E receptor EP2 in paeoniflorin-induced human hepatoma cell apoptosis. Anticancer Drugs. 2013 Feb;24(2):140-9. doi: 10.1097/CAD.0b013e32835a4dac. PubMed PMID: 23069790.

11: Martinez-Cutillas M, Mañé N, Gallego D, Jimenez M, Martin MT. EP2 and EP4 receptors mediate PGE2 induced relaxation in murine colonic circular muscle: pharmacological characterization. Pharmacol Res. 2014 Dec;90:76-86. doi: 10.1016/j.phrs.2014.10.001. Epub 2014 Oct 20. PubMed PMID: 25461458.

12: Olesen ET, Moeller HB, Assentoft M, MacAulay N, Fenton RA. The vasopressin type 2 receptor and prostaglandin receptors EP2 and EP4 can increase aquaporin-2 plasma membrane targeting through a cAMP-independent pathway. Am J Physiol Renal Physiol. 2016 Nov 1;311(5):F935-F944. doi: 10.1152/ajprenal.00559.2015. Epub 2016 Aug 24. PubMed PMID: 27558562.

13: Fu Y, Yang MS, Jiang J, Ganesh T, Joe E, Dingledine R. EP2 Receptor Signaling Regulates Microglia Death. Mol Pharmacol. 2015 Jul;88(1):161-70. doi: 10.1124/mol.115.098202. Epub 2015 Feb 25. PubMed PMID: 25715797; PubMed Central PMCID: PMC4468645.

14: Mikawa S, Ohta Y, Kaji N, Islam MS, Murata T, Ozaki H, Hori M. Time-dependent changes in inhibitory action of lipopolysaccharide on intestinal motility in rat. J Vet Med Sci. 2015 Nov;77(11):1443-9. doi: 10.1292/jvms.15-0198. Epub 2015 Jun 8. PubMed PMID: 26051129; PubMed Central PMCID: PMC4667662.

15: Woo SM, Min KJ, Chae IG, Chun KS, Kwon TK. Silymarin suppresses the PGE2 -induced cell migration through inhibition of EP2 activation; G protein-dependent PKA-CREB and G protein-independent Src-STAT3 signal pathways. Mol Carcinog. 2015 Mar;54(3):216-28. doi: 10.1002/mc.22092. Epub 2013 Oct 11. PubMed PMID: 24127286.

16: Olesen ET, Rützler MR, Moeller HB, Praetorius HA, Fenton RA. Vasopressin-independent targeting of aquaporin-2 by selective E-prostanoid receptor agonists alleviates nephrogenic diabetes insipidus. Proc Natl Acad Sci U S A. 2011 Aug 2;108(31):12949-54. doi: 10.1073/pnas.1104691108. Epub 2011 Jul 18. PubMed PMID: 21768374; PubMed Central PMCID: PMC3150913.

17: Machado-Carvalho L, Torres R, Perez-Gonzalez M, Alobid I, Mullol J, Pujols L, Roca-Ferrer J, Picado C. Altered expression and signalling of EP2 receptor in nasal polyps of AERD patients: role in inflammation and remodelling. Rhinology. 2016 Sep;54(3):254-65. doi: 10.4193/Rhin15.207. PubMed PMID: 26747755.

18: Mohan S, Narumiya S, Doré S. Neuroprotective role of prostaglandin PGE2 EP2 receptor in hemin-mediated toxicity. Neurotoxicology. 2015 Jan;46:53-9. doi: 10.1016/j.neuro.2014.10.012. Epub 2014 Nov 13. PubMed PMID: 25451967; PubMed Central PMCID: PMC4681391.

19: Perusquía M, Flores-Soto E, Sommer B, Campuzano-González E, Martínez-Villa I, Martínez-Banderas AI, Montaño LM. Testosterone-induced relaxation involves L-type and store-operated Ca2+ channels blockade, and PGE 2 in guinea pig airway smooth muscle. Pflugers Arch. 2015 Apr;467(4):767-77. doi: 10.1007/s00424-014-1534-y. Epub 2014 May 29. PubMed PMID: 24872164.

20: Kalouche G, Boucher C, Coste A, Debussche L, Orsini C, Baudouin C, Debeir T, Vigé X, Rostène W. Prostaglandin EP2 receptor signaling protects human trabecular meshwork cells from apoptosis induced by ER stress through down-regulation of p53. Biochim Biophys Acta. 2016 Sep;1863(9):2322-32. doi: 10.1016/j.bbamcr.2016.06.008. Epub 2016 Jun 17. PubMed PMID: 27321910.